Cas no 1805942-26-0 (Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate)

Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate is a fluorinated pyridine derivative with notable applications in pharmaceutical and agrochemical research. Its structure features a difluoromethyl group and a fluorine atom at the 2- and 3-positions, respectively, enhancing its reactivity and potential as a versatile intermediate. The ethyl carboxylate moiety improves solubility and facilitates further functionalization. This compound is particularly valuable in the synthesis of bioactive molecules due to its stability and selective reactivity. Its unique substitution pattern makes it a promising candidate for the development of novel heterocyclic compounds, offering advantages in precision synthesis and molecular design.
Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate structure
1805942-26-0 structure
商品名:Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate
CAS番号:1805942-26-0
MF:C9H9F3N2O2
メガワット:234.175172567368
CID:4855080

Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate
    • インチ: 1S/C9H9F3N2O2/c1-2-16-9(15)5-3-4(13)6(10)7(14-5)8(11)12/h3,8H,2H2,1H3,(H2,13,14)
    • InChIKey: ILKYHKBCGRYQLZ-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=C(C(=O)OCC)N=C1C(F)F)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 253
  • トポロジー分子極性表面積: 65.2
  • 疎水性パラメータ計算基準値(XlogP): 1.5

Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029067502-1g
Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate
1805942-26-0 97%
1g
$1,519.80 2022-04-01

Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate 関連文献

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Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylateに関する追加情報

Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate (CAS No. 1805942-26-0): A Key Intermediate in Modern Pharmaceutical Research

Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate, identified by its CAS number 1805942-26-0, is a highly versatile and significant intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its fluorinated pyridine core and carboxylate ester functionality, has garnered considerable attention in recent years due to its utility in the synthesis of novel bioactive molecules. The strategic incorporation of fluorine atoms and amino groups into its structure imparts unique physicochemical properties, making it a valuable building block for drug discovery and development.

The molecular structure of Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate encompasses a pyridine ring substituted at the 2-position with a difluoromethyl group, at the 3-position with a fluorine atom, and at the 4-position with an amino group. The presence of a carboxylate ester at the 6-position further enhances its reactivity, allowing for diverse functionalization strategies. This structural motif is particularly appealing in medicinal chemistry due to the well-documented role of fluorinated pyridines in modulating metabolic stability, binding affinity, and overall pharmacological activity.

In recent years, there has been a surge in research focused on harnessing the potential of fluorinated heterocycles like Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate. Studies have demonstrated that the introduction of fluorine atoms can significantly alter the electronic properties of organic molecules, leading to improved bioavailability and reduced susceptibility to enzymatic degradation. For instance, fluorinated pyridines have been extensively explored in the development of kinase inhibitors, where their ability to enhance binding interactions with target proteins has shown promise in preclinical models.

The utility of this compound extends beyond kinase inhibition. Emerging research indicates its applicability in the synthesis of antiviral and anticancer agents. The combination of an amino group and a difluoromethyl substituent creates a scaffold that can be readily modified to target specific biological pathways. For example, recent studies have highlighted the use of analogous fluorinated pyridines in designing inhibitors of viral proteases, which are critical for viral replication. The< strong>difluoromethyl group, in particular, has been shown to improve lipophilicity and metabolic stability, key factors in drug design.

The carboxylate ester functionality in Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate provides an additional layer of versatility, enabling further derivatization through ester hydrolysis or amidation reactions. This flexibility is particularly valuable in late-stage functionalization strategies, where precise control over molecular architecture is essential for achieving optimal pharmacological properties. Researchers have leveraged this property to develop prodrugs that release active pharmaceutical ingredients under specific physiological conditions, thereby enhancing therapeutic efficacy.

The synthesis of Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate typically involves multi-step organic transformations, often starting from commercially available pyridine precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes, have been employed to introduce the necessary fluorine and difluoromethyl groups with high selectivity and yield. These synthetic routes underscore the importance of< strong>modern catalytic techniques in facilitating the production of complex fluorinated molecules.

The growing interest in fluorinated compounds has also spurred innovation in analytical techniques for their characterization. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are routinely employed to confirm structural integrity and purity. These advanced analytical tools are crucial for ensuring that< strong>Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate meets stringent quality standards required for pharmaceutical applications.

In conclusion, Ethyl 4-amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxylate (CAS No. 1805942-26-0) represents a cornerstone intermediate in contemporary pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for synthesizing novel therapeutic agents targeting a wide range of diseases. As research continues to uncover new applications for fluorinated heterocycles, compounds like this are poised to play an increasingly pivotal role in drug discovery and development pipelines worldwide.

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